molecular formula C7H12N2O2S B1439642 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid CAS No. 1103826-96-5

3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid

Cat. No. B1439642
M. Wt: 188.25 g/mol
InChI Key: CDAJZCNTWUHNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H12N2O2S and a molecular weight of 188.25 . It is intended for research use only .

Scientific Research Applications

Structural and Electronic Characteristics

  • Crystal Structure Analysis : Compounds related to 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid, such as ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been studied for their crystal structures. These studies involve analyzing hydrogen bonding patterns and conformation of the pyrimidine ring in the crystal lattice, providing insights into molecular interactions and stability (Zavodnik et al., 2005).

  • Quantum Chemical Calculations : Research has also been conducted on quantum chemical calculations of energies, electronic structures, and geometries of compounds similar to 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid. These studies help in understanding the electronic properties and reactivity of such compounds (Mamarahmonov et al., 2014).

Synthesis and Chemical Reactions

  • Improved Preparation and Stability Studies : An improved method for preparing compounds like 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid has been developed, which are potent inhibitors of dihydroorotase. Additionally, stability and exchange reactions of these compounds under physiological conditions have been investigated (Batty et al., 1997).

  • Synthesis of Pyrimidine Derivatives : Studies have focused on synthesizing pyrimidine derivatives involving 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid, exploring various reactions under different conditions. This research contributes to the development of new chemical entities with potential biological activities (Kappe & Roschger, 1989).

Biological Applications

  • Antimicrobial Activity : Research into the synthesis and evaluation of antimicrobial properties of derivatives of 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid has been conducted. These studies explore the potential use of such compounds in developing new antimicrobial agents (Vlasov et al., 2021).

  • Drug Delivery Systems : Some derivatives of 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid have been used in developing drug delivery systems, like peptide nucleic acid bioconjugates. These are important for biosensing and biomedical applications (Bischof et al., 2013).

properties

IUPAC Name

3,6-dimethyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-4-3-5(6(10)11)9(2)7(12)8-4/h4-5H,3H2,1-2H3,(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAJZCNTWUHNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C(=S)N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Reactant of Route 2
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Reactant of Route 3
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Reactant of Route 4
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Reactant of Route 5
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid

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